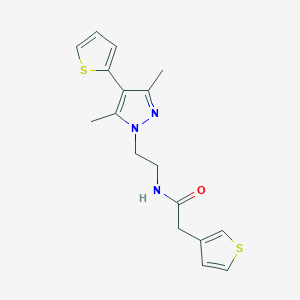

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene moieties and an acetamide side chain. The pyrazole ring is functionalized with 3,5-dimethyl groups and a 4-(thiophen-2-yl) substituent, while the ethyl linker connects to a 2-(thiophen-3-yl)acetamide group.

The compound’s synthesis likely involves amide coupling and heterocyclic ring formation, akin to methods described for structurally related pyrazole-acetamide derivatives .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS2/c1-12-17(15-4-3-8-23-15)13(2)20(19-12)7-6-18-16(21)10-14-5-9-22-11-14/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTFMSNNYWGHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound within the pyrazole class, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 347.5 g/mol. The structure features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, the IC50 values for related compounds have been reported as low as 27.6 μM against MDA-MB-231 cells .

- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro, comparable to standard anti-inflammatory drugs like diclofenac. The IC50 values for anti-inflammatory activity have been reported around 54.65 μg/mL .

- Antimicrobial Effects : Similar pyrazole derivatives have shown promising antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. This compound was included in the screening. The results indicated a significant reduction in cell viability at concentrations as low as 30 μM, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound exhibited a dose-dependent inhibition of pro-inflammatory cytokine release from activated macrophages. This suggests its utility in managing conditions characterized by chronic inflammation .

Summary of Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, as anticancer agents. Pyrazoles are recognized for their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In a study examining the effectiveness of substituted pyrazoles on cancer cell lines, derivatives were tested for their cytotoxicity using the microplate Alamar Blue assay. Results indicated that certain pyrazole derivatives exhibited significant antiproliferative effects, suggesting a potential therapeutic role for this compound in cancer treatment .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial activity against pathogenic bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study:

A study focused on the synthesis of new pyrazole derivatives demonstrated that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure of this compound could contribute to similar antimicrobial effects due to its unique thiophene and pyrazole moieties .

Material Science Applications

1. Organic Electronics

this compound may play a role in the development of organic electronic materials. The presence of thiophene rings enhances the electronic properties which are crucial for applications in organic semiconductors and photovoltaic devices.

Data Table: Electronic Properties of Thiophene-Based Compounds

| Compound Name | Band Gap (eV) | Conductivity (S/cm) | Application Area |

|---|---|---|---|

| Thiophene Derivative A | 1.8 | 0.01 | Organic Solar Cells |

| Thiophene Derivative B | 2.0 | 0.005 | Organic Field Effect Transistors |

| N-(2-(3,5-dimethyl... | TBD | TBD | Potential Organic Electronics |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Thiophene vs. Fluorinated Groups : The target compound’s dual thiophene substituents may enhance π-π interactions compared to fluorinated analogs (e.g., compound), which prioritize metabolic stability via difluoromethyl groups .

- Heterocyclic Diversity : Unlike thiadiazole-triazine hybrids (), the target compound’s pyrazole-thiophene scaffold offers a balance of aromaticity and synthetic accessibility .

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A common method involves reacting 3-thiophen-2-yl-2,4-pentanedione with methylhydrazine under acidic conditions. The diketone undergoes cyclization, forming the 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole intermediate.

Reaction conditions :

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (80–100°C)

- Catalyst : Concentrated HCl or acetic acid

- Yield : 70–85%

Alternative precursors, such as β-keto esters, may replace diketones but require harsher conditions (e.g., POCl₃-mediated cyclization).

Alkylation of the Pyrazole Nitrogen

The ethyl linker is introduced via alkylation of the pyrazole nitrogen.

Nucleophilic Substitution with Chloroethylamine

The pyrazole intermediate reacts with 2-chloroethylamine hydrochloride in the presence of a base to form N-(2-chloroethyl)-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole.

Optimized protocol :

Mitsunobu Reaction for Direct Ethyl Linkage

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyrazole with 2-aminoethanol.

Acetamide Functionalization

The final step involves coupling the ethylamine intermediate with 2-(thiophen-3-yl)acetic acid.

Acylation via Carbodiimide Coupling

The amine reacts with 2-(thiophen-3-yl)acetyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Procedure :

Direct Aminolysis of Active Esters

An alternative employs in situ generation of the mixed anhydride from 2-(thiophen-3-yl)acetic acid and ethyl chloroformate, followed by aminolysis with the ethylamine intermediate.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1) or acetonitrile/n-heptane.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.62 (t, 2H, J = 6.2 Hz, CH₂), 4.12 (t, 2H, J = 6.2 Hz, CH₂), 6.95–7.45 (m, 6H, thiophene-H).

- IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Regioselectivity in alkylation : Competing N1 vs. N2 alkylation may occur. Using bulky bases (e.g., DBU) improves N1 selectivity.

- Thiophene stability : Thiophen-3-yl groups are prone to oxidation; reactions should be conducted under inert atmosphere.

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including pyrazole core formation via cyclization of hydrazine derivatives with thiophene-substituted ketones, followed by acetylation using reagents like acetic anhydride or acetyl chloride . Key factors include:

- Temperature Control : Maintain 0–5°C during acetylation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) and recrystallization from ethanol .

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) .

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm pyrazole and thiophene protons (δ 6.8–7.5 ppm for thiophene; δ 2.5–3.5 ppm for pyrazole methyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 402.12) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% deviation .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method at 412 nm .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,5-dimethyl groups on pyrazole hinder Suzuki-Miyaura coupling; use Pd(OAc)/XPhos catalysts at 80°C to enhance efficiency .

- Electronic Effects : Thiophene’s electron-rich nature facilitates electrophilic substitution; optimize regioselectivity with HNO/HSO at 0°C .

- Kinetic Studies : Monitor reaction rates via -NMR to correlate substituent effects with activation energy .

Q. What crystallographic data are critical for resolving its 3D structure?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis reveals dihedral angles between pyrazole and thiophene rings (e.g., 48–56° for similar acetamides) .

- Hydrogen Bonding : Identify N–H···O interactions (e.g., R_2$$^2(10) motifs) using SHELX-97 software .

- Thermal Stability : DSC/TGA to assess decomposition temperatures (>200°C typical for thiophene-acetamides) .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (~3.2), BBB permeability (CNS: -2.1), and CYP450 interactions .

- Docking Studies : AutoDock Vina to simulate binding to AChE (PDB ID: 4EY7) with RMSD <2.0 Å .

- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (e.g., RMSF <1.5 Å) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines) .

- SAR Analysis : Correlate substituent variations (e.g., thiophene vs. phenyl) with activity trends using Hansch analysis (π and σ parameters) .

- Dose-Response Validation : Repeat assays with controlled compound purity (HPLC ≥98%) to exclude batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.